molecular formula C3H8BNO2 B15296457 (E)-(3-Aminoprop-1-en-1-yl)boronic acid

(E)-(3-Aminoprop-1-en-1-yl)boronic acid

Cat. No.: B15296457
M. Wt: 100.91 g/mol
InChI Key: UYVMTOKKKKFXAS-OWOJBTEDSA-N
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Description

(E)-(3-Aminoprop-1-en-1-yl)boronic acid is a boronic acid derivative characterized by an amino group (-NH₂) attached to a propenyl chain in the E (trans) configuration. Boronic acids are widely utilized in organic synthesis (e.g., Suzuki-Miyaura cross-couplings) and medicinal chemistry due to their ability to form reversible covalent bonds with diols and nucleophilic residues (e.g., serine in enzymes) .

Properties

Molecular Formula

C3H8BNO2

Molecular Weight

100.91 g/mol

IUPAC Name

[(E)-3-aminoprop-1-enyl]boronic acid

InChI

InChI=1S/C3H8BNO2/c5-3-1-2-4(6)7/h1-2,6-7H,3,5H2/b2-1+

InChI Key

UYVMTOKKKKFXAS-OWOJBTEDSA-N

Isomeric SMILES

B(/C=C/CN)(O)O

Canonical SMILES

B(C=CCN)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-Aminoprop-1-en-1-yl)boronic acid typically involves the use of boronic acid derivatives and appropriate amine precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an appropriate halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions: (E)-(3-Aminoprop-1-en-1-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the propene backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include boronic esters, amine derivatives, and substituted propene compounds.

Mechanism of Action

The mechanism of action of (E)-(3-Aminoprop-1-en-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications . The amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Antiproliferative Activity: Aromatic vs. Aliphatic Boronic Acids

  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent antiproliferative effects in triple-negative breast cancer (4T1 cells), with IC₅₀ values of 0.2251 µM and 0.1969 µM , respectively . These aromatic derivatives rely on π-π stacking for target binding but face solubility challenges due to hydrophobicity.
  • The amino group improves water solubility, which may enhance bioavailability compared to aromatic analogs .

Enzyme Inhibition: Amino Group Impact

  • FL-166 , a bifunctional aryl boronic acid, inhibits SARS-CoV-2 3CLpro protease with a Kᵢ of 40 nM . Its potency arises from boronic acid binding to serine residues and aromatic interactions with the active site.
  • The amino group in (E)-(3-Aminoprop-1-en-1-yl)boronic acid could mimic FL-166’s dual functionality, with the amino group forming hydrogen bonds to stabilize enzyme-inhibitor complexes .

Tubulin Polymerization Inhibition

  • Boronic acid-containing cis-stilbenes (e.g., compound 13c ) inhibit tubulin polymerization (IC₅₀ = 21–22 µM ) and cancer cell growth (IC₅₀ = 0.48–2.1 µM ) . Their activity depends on the cis configuration and boronic acid placement.

Solubility and Stereochemical Considerations

  • Pyrrolidine boronic acids exist as racemic mixtures, which can reduce binding specificity . In contrast, the defined E configuration of this compound ensures consistent stereoelectronic interactions with targets.
  • Azobenzene boronic acids show a 20-fold enhancement in diol binding upon EZ isomerization . The E configuration in the target compound may similarly optimize binding to diol-rich biomolecules (e.g., glycoproteins on HIV gp120) .

Data Table: Comparative Analysis of Boronic Acid Derivatives

Compound Name Structure Features IC₅₀/Kᵢ Key Applications Advantages/Limitations References
Phenanthren-9-yl boronic acid Aromatic, hydrophobic 0.2251 µM Anticancer (4T1 cells) High potency but poor solubility
FL-166 (bifunctional aryl boronic acid) Aromatic, serine-targeting 40 nM (Kᵢ) Antiviral (SARS-CoV-2 protease) Dual binding mode
Boronic acid-containing cis-stilbene (13c) cis-stilbene, boronic acid 21 µM (tubulin) Anticancer (tubulin inhibition) Limited by cis configuration
This compound Aliphatic, amino group, E configuration N/A* Potential protease/glycoprotein inhibition Enhanced solubility, stereochemical specificity

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